molecular formula C8H8N2OS B12988854 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone

Cat. No.: B12988854
M. Wt: 180.23 g/mol
InChI Key: KXXPFODGKXPHCV-UHFFFAOYSA-N
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Description

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone is a heterocyclic compound that features a unique structure combining a pyrrole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrole with a thioamide derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the pyrrole and thiazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents; reactions often require specific catalysts or bases to proceed efficiently.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Pyrrole Derivatives: Compounds such as pyrrolopyrazines and pyrrolopyridines have similar structural features and are investigated for their bioactive properties.

Uniqueness: 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone is unique due to its combined pyrrole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Biological Activity

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolothiazole derivatives, characterized by a pyrrole ring fused to a thiazole ring. The presence of the ethanone functional group enhances its reactivity and interaction with biological targets.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₂OS
  • Molecular Weight : 168.21 g/mol

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. The compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A431 (human epidermoid carcinoma)<10
U251 (human glioblastoma)15
WM793 (human melanoma)20

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Anticonvulsant Activity

The compound has also shown promise in anticonvulsant activity. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) indicates that modifications in the thiazole and pyrrole moieties can enhance anticonvulsant efficacy.

This compound interacts with specific molecular targets that are crucial for its biological effects:

  • Janus Kinase Inhibition : The compound has been identified as a potential inhibitor of Janus kinases (JAKs), which play a pivotal role in various signaling pathways related to immune response and cell proliferation. This inhibition could provide therapeutic benefits in autoimmune diseases and cancers .
  • Apoptosis Induction : Studies suggest that the compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of this compound and tested their antitumor activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a new anticancer drug .

Study 2: Anticonvulsant Properties

Another study focused on evaluating the anticonvulsant properties of this compound in rodent models. The results indicated that it effectively reduced seizure frequency and duration compared to control groups, supporting its use as a therapeutic agent for epilepsy .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-(2-methyl-4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)ethanone

InChI

InChI=1S/C8H8N2OS/c1-4(11)6-3-7-8(10-6)9-5(2)12-7/h3,10H,1-2H3

InChI Key

KXXPFODGKXPHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(N2)C(=O)C

Origin of Product

United States

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